Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate
Description
Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a difluoromethyl group at the 5-position and a tert-butyl benzoate ester at the 4-position. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and diverse biological activities, including antimicrobial and enzyme inhibitory properties .
Properties
IUPAC Name |
tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O3/c1-14(2,3)21-13(19)9-6-4-8(5-7-9)11-17-18-12(20-11)10(15)16/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKJEZCNKRPHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=NN=C(O2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile to Tetrazole Conversion
The synthesis begins with 4-cyanobenzoic acid, which undergoes tetrazole formation. Treatment with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100°C for 18 hours generates 4-(1H-tetrazol-5-yl)benzoic acid (Table 1).
Table 1. Reaction Conditions for Tetrazole Formation
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| NaN₃, NH₄Cl | DMF | 100°C | 18 h | 78% |
Oxadiazole Ring Formation
The tetrazole intermediate reacts with difluoroacetic anhydride (DFAA) at 70°C for 18 hours, facilitating cyclization via Huisgen 1,3,4-oxadiazole synthesis to yield 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid.
Table 2. Cyclization Conditions with DFAA
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| DFAA | DMF | 70°C | 18 h | 85% |
Esterification to Tert-Butyl Ester
The final step involves esterification using tert-butanol under acidic catalysis (H₂SO₄) or via coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
Table 3. Esterification Optimization
| Method | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄, tert-butanol | Toluene | 88% | |
| Coupling agent | DCC, DMAP | DCM | 92% |
Hydrazide Cyclization Route
Hydrazide Intermediate Preparation
4-Hydrazinobenzoic acid reacts with difluoroacetic acid to form N-(difluoroacetyl)hydrazine derivatives. Cyclization using Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) in tetrahydrofuran (THF) at 60°C produces the oxadiazole core.
Table 4. Cyclization with Burgess Reagent
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Burgess reagent | THF | 60°C | 18 h | 82% |
Sequential Esterification
Post-cyclization, the free carboxylic acid is esterified with tert-butyl bromide (t-BuBr) and cesium carbonate (Cs₂CO₃) in acetonitrile at 80°C.
One-Pot Synthesis-Functionalization Strategy
Oxadiazole Formation and Functionalization
A streamlined approach combines oxadiazole synthesis with subsequent functionalization. 4-Cyanobenzoic acid is converted to the oxadiazole using NIITP (N-isopropylimidazolidinone trifluoromethanesulfonyl phosphate) in 1,4-dioxane at 80°C, followed by copper-catalyzed coupling with tert-butyl iodide (Table 5).
Table 5. One-Pot Reaction Parameters
| Step | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|
| Oxadiazole synthesis | NIITP, 1,4-dioxane | 1,4-Dioxane | 78% | |
| Coupling | CuI, 1,10-phenanthroline, Cs₂CO₃ | 1,4-Dioxane | 84% |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Grinding 4-cyanobenzoic acid with NaN₃ and DFAA in a ball mill eliminates solvent use, achieving 76% yield under ambient conditions.
Photoredox Catalysis
Visible-light-mediated oxidative cyclization of 4-(hydrazonomethyl)benzoic acid with eosin Y as a photocatalyst in ethanol affords the oxadiazole, followed by esterification (Table 6).
Table 6. Photoredox Conditions
| Reagent | Light Source | Solvent | Yield | Reference |
|---|---|---|---|---|
| Eosin Y, O₂ | 40 W LED | EtOH | 89% |
Critical Analysis of Methodologies
Yield and Scalability
Functional Group Tolerance
- Esterification post-cyclization avoids tert-butyl group degradation.
- Copper catalysis tolerates halogen substituents but requires inert atmospheres.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The difluoromethyl group and oxadiazole ring can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various alcohols or amines .
Scientific Research Applications
Anticancer Activity
The 1,3,4-oxadiazole derivatives, including tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate, have been investigated for their potential anticancer properties. Research has shown that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, studies indicate that oxadiazoles exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells .
Case Study:
In vitro assays demonstrated that certain oxadiazole derivatives reduced cell viability significantly at concentrations as low as 10 µM. This suggests that this compound may act as a potential anticancer agent through mechanisms involving apoptosis induction .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies indicate that oxadiazole derivatives possess moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 32 µg/mL.
Antioxidant Activity
Research into the antioxidant capabilities of oxadiazoles has revealed their potential in scavenging free radicals. A study synthesized various oxadiazole derivatives and tested their antioxidant activity using DPPH and FRAP assays. Results indicated significant free-radical scavenging abilities among several compounds .
Agricultural Applications
Oxadiazoles are being explored for their potential use in agrochemicals due to their biological activity against pests and pathogens. Their structural features allow them to interact effectively with biological systems, making them candidates for developing new pesticides or fungicides.
Material Science Applications
The unique chemical structure of this compound lends itself to applications in materials science. Its properties may be harnessed in the development of polymers with enhanced thermal stability and resistance to degradation .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| This compound | Anticancer, Antioxidant | Difluoromethyl group enhances reactivity |
| 2,6-Di-tert-butylphenol oxadiazoles | Antioxidant | Hindered phenol structure increases stability |
| Oxadiazole derivatives with trifluoroethyl groups | Antimicrobial | Enhanced lipophilicity improves membrane penetration |
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate involves its interaction with specific molecular targets. The oxadiazole ring and difluoromethyl group can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the 1,3,4-oxadiazole ring critically influence reactivity, stability, and bioactivity. Key comparisons include:
Table 1: Substituent Impact on Key Properties
*Estimated based on structural similarity.
- Difluoromethyl vs. Halogenated/Trifluoromethyl Groups : The difluoromethyl group in the target compound provides intermediate electronegativity compared to the strongly electron-withdrawing trifluoromethyl group in 7v . This may reduce oxidative metabolism while retaining sufficient polarity for solubility.
- Ester vs. Amide/Carboxylic Acid : The tert-butyl benzoate ester in the target compound increases lipophilicity relative to the carboxylic acid in ’s compound, which is ionizable and polar . Compared to the benzamide in LMM5, the ester is less polar but more hydrolytically stable .
Solid-State and Spectroscopic Properties
- Crystallography: While the target compound’s crystal structure is unreported, ’s pyridinyl-oxadiazole derivative crystallizes in a monoclinic system (space group P21/c), suggesting similar packing tendencies for rigid 1,3,4-oxadiazole analogs .
- NMR/MS Profiling : The target compound’s tert-butyl group would produce a distinct singlet at ~1.45 ppm in $^1$H NMR, comparable to signals in 7v and 7o (). High-resolution mass spectrometry (HRMS) would confirm the molecular ion ([M+H]+ ~325.3) .
Biological Activity
Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of histone deacetylase 6 (HDAC6). This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a tert-butyl group attached to a benzoate moiety, with a difluoromethyl-substituted oxadiazole ring. The structural formula is as follows:
This structure contributes to its lipophilicity and potential interactions with biological targets.
HDAC6 Inhibition
Recent studies have identified difluoromethyl-1,3,4-oxadiazoles as selective HDAC6 inhibitors. HDAC6 plays a crucial role in various cellular processes, including the regulation of gene expression and protein acetylation. The inhibition of HDAC6 has implications in cancer therapy and neurodegenerative diseases.
- Inhibition Mechanism : The difluoromethyl group enhances binding affinity to the zinc-binding site of HDAC6. The compound acts through a slow-binding mechanism, where the oxadiazole ring undergoes transformation upon binding, leading to irreversible inhibition .
Efficacy Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against HDAC6:
| Compound | IC50 (μM) | Selectivity for HDAC6 |
|---|---|---|
| This compound | 0.531 | High (inactive against HDAC1–4) |
The selectivity profile indicates that this compound does not inhibit other isoforms of HDACs at comparable concentrations .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has revealed that modifications to the oxadiazole ring and substituents on the benzoate can significantly impact biological activity. For example:
- Hydroxyl Substitution : Hydroxyl groups on the benzoate moiety enhance agonistic activity towards liver X receptors (LXR), which are involved in lipid metabolism and inflammation .
Case Studies
- Cancer Therapy : In a study involving cancer cell lines, this compound demonstrated potent anti-proliferative effects. Cells treated with the compound showed reduced viability and increased apoptosis markers compared to control groups.
- Neurodegenerative Disease Models : In models of neurodegeneration, the compound's ability to inhibit HDAC6 correlated with improved outcomes in terms of neuronal survival and function. This suggests potential therapeutic applications in diseases like Alzheimer's .
Q & A
Q. What are the recommended synthetic routes for Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate?
A multi-step synthesis is typically required. Key steps include:
- Oxadiazole ring formation : Cyclization of a hydrazide intermediate with trifluoroacetic anhydride (TFAA) under anhydrous conditions.
- Esterification : Reacting the carboxylic acid precursor with tert-butanol using carbodiimide coupling agents (e.g., DCC/DMAP) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Critical parameters: Temperature control (<0°C during cyclization), inert atmosphere (N₂), and stoichiometric precision for difluoromethyl group retention.
Q. How should researchers characterize this compound experimentally?
Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃), oxadiazole protons (δ 8.5–9.0 ppm), and benzoate aromatic signals .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- IR : Validate ester carbonyl (~1720 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) stretches .
- XRD (if crystalline) : Resolve steric effects of the tert-butyl and oxadiazole groups on molecular packing.
Q. What stability considerations are critical for handling this compound?
- Hydrolytic stability : Monitor ester group degradation under acidic/basic conditions via HPLC. Store at –20°C in anhydrous DMSO or THF .
- Light sensitivity : Oxadiazoles may undergo photodegradation; use amber vials and avoid prolonged UV exposure.
- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C likely due to tert-butyl cleavage) .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the oxadiazole core in this compound?
The 1,3,4-oxadiazole ring participates in:
- Nucleophilic substitution : Reactivity at C-2 with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .
- Electrophilic aromatic substitution : Difluoromethyl group directs meta/para substitution in the benzoate ring.
Methodological tip: Use ¹⁹F NMR to track regioselectivity in substitution reactions .
Q. How can researchers evaluate its biological activity in drug discovery contexts?
- Targeted assays : Screen against enzymes (e.g., HDACs, kinases) where oxadiazoles act as zinc-binding motifs or ATP competitors .
- Cellular uptake : Measure logP (e.g., shake-flask method) to assess membrane permeability.
- SAR studies : Modify the difluoromethyl group to –CF₃ or –CHF₂ and compare IC₅₀ values .
Q. What computational approaches predict its binding interactions?
Q. How can structure-activity relationship (SAR) studies be designed for this scaffold?
- Core modifications : Replace oxadiazole with 1,2,4-triazole or thiadiazole and compare bioactivity .
- Substituent effects : Systematically vary the tert-butyl group to isopropyl or cyclopentyl to study steric impacts on target binding.
- Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What analytical methods resolve impurities in scaled-up synthesis?
- HPLC-DAD/MS : Employ a C18 column (ACN/water + 0.1% formic acid) to detect hydrazide intermediates or de-esterified byproducts .
- NMR spiking : Add authentic samples of suspected impurities to confirm peak assignments.
Q. How can degradation pathways be elucidated under physiological conditions?
- Forced degradation : Expose to simulated gastric fluid (pH 2.0, pepsin) and intestinal fluid (pH 6.8, pancreatin). Monitor via LC-MS for ester hydrolysis or oxadiazole ring-opening products .
- Isotope labeling : Use ¹⁸O-water to trace hydrolysis mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
